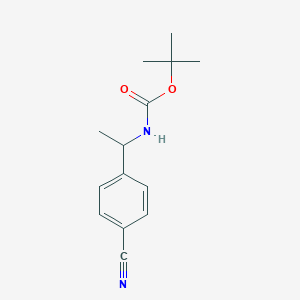

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate

Beschreibung

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine backbone substituted with a 4-cyanophenyl moiety. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol and a CAS number of 847729-63-9 . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving tert-butyl carbamate and functionalized aromatic precursors. It serves as a key intermediate in medicinal chemistry for the development of protease inhibitors, kinase modulators, and other bioactive molecules. The presence of the electron-withdrawing cyano group enhances the compound’s stability and influences its reactivity in subsequent synthetic steps .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYTDVODOGBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Scheme

The most common and reliable synthetic route involves:

- Starting material: (S)- or (R)-1-(4-cyanophenyl)ethanol

- Reagent: tert-butyl chloroformate (Boc-Cl)

- Base: Triethylamine (Et3N) or similar organic base

- Solvent: Anhydrous dichloromethane (DCM) or ethyl acetate

- Conditions: Low temperature, anhydrous environment to prevent hydrolysis

Mechanism

The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage. The base scavenges the released HCl, driving the reaction forward.

Typical Procedure

- Dissolve the chiral 1-(4-cyanophenyl)ethanol in anhydrous DCM.

- Add triethylamine to neutralize HCl formed during the reaction.

- Slowly add tert-butyl chloroformate dropwise under stirring at 0 °C to room temperature.

- Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

- Work-up involves aqueous washes and purification by column chromatography or recrystallization.

Representative Data

| Parameter | Details |

|---|---|

| Starting material | (S)- or (R)-1-(4-cyanophenyl)ethanol |

| Reagent | tert-Butyl chloroformate (1.1 equiv) |

| Base | Triethylamine (1.2 equiv) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–3 hours |

| Yield | Typically 80–90% |

| Purification | Column chromatography or HPLC |

This method is supported by commercial synthesis data from chemical suppliers and research articles.

Alternative and Supporting Synthetic Routes

Boc Protection of Amines and Alcohols

While the primary method uses chloroformate chemistry, related carbamate syntheses employ di-tert-butyl dicarbonate ((Boc)2O) with amines or alcohols in the presence of catalysts like sulfonated reduced graphene oxide (SrGO) or DMAP as a base catalyst. This method is more common for amine protection but can be adapted for hydroxyl groups under certain conditions.

Phase-Transfer Catalysis (PTC) Alkylation

In some synthetic sequences involving carbamate intermediates, phase-transfer catalysis is used to alkylate carbamate derivatives, employing tetrabutylammonium bromide as a catalyst and potassium hydroxide as a base in ethyl acetate solvent. This method is more relevant for downstream modifications rather than the initial carbamate formation.

Research Findings and Optimization Notes

- Anhydrous conditions are critical to prevent hydrolysis of tert-butyl chloroformate and side reactions.

- Use of triethylamine or similar organic bases ensures efficient scavenging of HCl, improving yield.

- The reaction is stereospecific, preserving the chiral center of the starting alcohol, which is crucial for the biological activity of the final compound.

- Continuous flow reactors have been employed industrially to improve reproducibility and scalability.

- Purification by high-performance liquid chromatography (HPLC) or recrystallization yields high-purity products suitable for medicinal chemistry applications.

- Spectroscopic characterization (NMR, IR, MS) confirms structural integrity and stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chloroformate Reaction | (S)- or (R)-1-(4-cyanophenyl)ethanol | tert-Butyl chloroformate, Et3N | Anhydrous DCM, 0 °C to RT | 80–90 | Most common, stereospecific |

| Boc Protection with (Boc)2O | 4-Aminobenzonitrile or related amines | (Boc)2O, SrGO catalyst or DMAP | Neat or THF, RT, 1–3 h | ~88 | Used for amines, adaptable for alcohols |

| Phase-Transfer Catalysis | Carbamate intermediates | Tetrabutylammonium bromide, KOH | Ethyl acetate, RT | Variable | For alkylation of carbamate derivatives |

Analyse Chemischer Reaktionen

Substitution Reactions

The carbamate group in this compound participates in nucleophilic substitution reactions. A representative study demonstrates its reactivity with amines under controlled conditions :

Reaction Conditions :

-

Reagents : Substituted amines (equimolar ratio)

-

Solvent : Ethanol

-

Temperature : Reflux (∼78°C)

-

Time : 1 hour

Mechanism :

The reaction proceeds via nucleophilic attack on the carbonyl carbon of the carbamate, displacing the tert-butoxy group. This generates urea derivatives or substituted carbamates, depending on the nucleophile used.

Example Reaction :

| Starting Material | Reagent | Product | Key Data |

|---|---|---|---|

| tert-Butyl 1-(4-cyanophenyl)ethylcarbamate | Aniline (primary amine) | N-phenyl urea derivative | ESI-MS: [M+H]⁺ = 149.1 |

Analytical Validation :

-

Mass Spectrometry : ESI-MS confirmed the product’s molecular ion peak at m/z 149.1 .

-

NMR Spectroscopy : ¹H NMR (DMSO-d6) exhibited characteristic peaks at δ 6.16 (s, 1H, NH), 2.30 (s, 3H, CH3), and 2.22 (s, 3H, CH3) .

Functional Group Compatibility

The 4-cyanophenyl moiety and ethyl spacer influence reactivity:

-

Cyanophenyl Group :

-

Resists oxidation under mild conditions but may convert to carboxylic acids with strong oxidizers (e.g., KMnO4).

-

Participates in electrophilic aromatic substitution (e.g., nitration) at meta positions due to the electron-withdrawing cyano group.

-

-

Ethyl Chain :

-

Stable under standard reaction conditions but susceptible to radical halogenation.

-

Industrial-Scale Modifications

Large-scale synthesis and functionalization often employ:

-

Continuous Flow Reactors : Enhance yield and reduce side reactions.

-

Automated Purification : HPLC or recrystallization ensures >95% purity.

Key Challenges and Considerations

-

Steric Hindrance : The tert-butyl group may slow nucleophilic substitution unless activated by strong bases.

-

Stability : The compound is hygroscopic and requires anhydrous storage to prevent premature hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its carbamate functional group enables it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals.

Synthetic Routes

- The synthesis typically involves the reaction of (S)-1-(4-cyanophenyl)ethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually include dichloromethane as a solvent at low temperatures to maintain stability.

Biological Research

Biochemical Probes

- In biological research, tert-butyl 1-(4-cyanophenyl)ethylcarbamate is investigated for its ability to interact with specific enzymes and receptors. This interaction can help elucidate biological pathways and mechanisms, making it a useful tool in pharmacology and biochemistry .

Potential Therapeutic Applications

- The compound is being explored for its therapeutic potential, particularly in targeting diseases like cancer and neurological disorders. Its unique structural features allow it to modulate biological activity, which could lead to the development of novel drug candidates .

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for polymer synthesis and material modification processes .

Case Studies

Wirkmechanismus

The mechanism of action of ®-tert-butyl (1-(4-cyanophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for systematic comparisons based on substituents, physicochemical properties, and synthetic efficiency. Below is a detailed analysis of tert-Butyl 1-(4-cyanophenyl)ethylcarbamate relative to its analogs:

Structural Analogues and Substituent Effects

Note: Physical state inferred from similar compounds in and .

Biologische Aktivität

tert-Butyl 1-(4-cyanophenyl)ethylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl moiety, and an ethylcarbamate functional group. The combination of these elements contributes to its potential applications in various therapeutic contexts, particularly as an inhibitor in enzymatic pathways related to cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 1149727-73-0

The presence of the cyanophenyl group enhances the electronic properties of the compound, which may influence its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential use as an anticancer agent. The cyanophenyl group may enhance its binding affinity to these enzymes, thereby increasing its efficacy.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro. It is hypothesized that this compound may share these properties, contributing to its therapeutic potential.

- Antitumor Activity : Preliminary studies suggest that this compound could possess antitumor properties, similar to other carbamate derivatives. This activity is particularly relevant given the ongoing search for new anticancer agents .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. These studies typically focus on:

- Cell Viability Assays : Evaluating the compound's effect on cancer cell lines.

- Enzyme Activity Assays : Measuring the inhibition of specific enzymes linked to cancer progression.

For example, a study demonstrated that compounds with structural similarities to this compound effectively inhibited key metabolic enzymes, suggesting a promising avenue for further research .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique position of this compound among similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Contains a simpler carbamate structure | Limited biological activity |

| Ethyl 4-cyanobenzoate | Aromatic ester with a cyanobenzene | More lipophilic; different pharmacokinetics |

| tert-Butyl (4-hydroxyphenyl)carbamate | Hydroxy-substituted phenolic derivative | Exhibits different anti-inflammatory effects |

| tert-Butyl (2-nitrophenyl)carbamate | Nitro-substituted phenolic derivative | Increased electrophilicity |

This comparison illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other compounds in its class.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 1-(4-cyanophenyl)ethylcarbamate?

Methodological Answer: The compound can be synthesized via a carbamate protection strategy. A general approach involves:

- Step 1 : Reacting 1-(4-cyanophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) to introduce the Boc group .

- Step 2 : Purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to achieve >95% purity . Key challenges include ensuring regioselectivity and minimizing side reactions from the electron-withdrawing cyano group. NMR and LC-MS should confirm intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : To confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the cyanophenyl moiety (aromatic protons at ~7.6 ppm) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .

- HR-MS : Validate molecular weight (C₁₄H₁₈N₂O₂, MW 246.30) with <2 ppm error .

- HPLC : Assess purity (>98% for biological studies) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste . Toxicity data (e.g., LD₅₀) are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity in downstream reactions?

Methodological Answer: The 4-cyanophenyl moiety:

- Reduces Nucleophilicity : Hinders SN2 reactions at the ethylamine group due to electron withdrawal.

- Enhances Stability : Increases resistance to hydrolysis under acidic conditions compared to non-cyanated analogs .

- Facilitates Cross-Coupling : The nitrile can be converted to tetrazoles or carboxylic acids via click chemistry or hydrolysis . Computational studies (DFT) are recommended to model electronic effects .

Q. How can enantioselective synthesis of the chiral ethylcarbamate be achieved?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during Boc protection to induce enantioselectivity .

- Enzymatic Methods : Lipases (e.g., CAL-B) can selectively hydrolyze one enantiomer from a racemic mixture . Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How do structural analogs (e.g., nitro vs. cyano substituents) compare in biological activity?

Methodological Answer:

- Design Analogs : Synthesize derivatives with nitro (electron-withdrawing) or methoxy (electron-donating) groups at the para position .

- Assay Testing : Evaluate cytotoxicity (MTT assay), receptor binding (SPR), or enzyme inhibition (IC₅₀) .

- SAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with bioactivity . Note: Nitro analogs may exhibit higher metabolic instability .

Q. How to resolve contradictions in reported reaction yields for Boc-deprotection?

Methodological Answer: Discrepancies arise from:

- Acid Strength : TFA (strong acid) vs. HCl/dioxane (mild) can yield 60–95% deprotection .

- Side Reactions : Cyano group stability varies with acid concentration. Use low-temperature (0°C) deprotection to minimize nitrile hydrolysis .

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for carbamate C=O disappearance .

Methodological Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ | |

| Molecular Weight | 246.30 g/mol | |

| Melting Point | 103–106°C (analog data) | |

| Key IR Bands | 1720 cm⁻¹ (C=O), 2240 cm⁻¹ (C≡N) | |

| HPLC Purity (C18) | >98% |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.